REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1.Cl[CH2:8][CH2:9][O:10][CH3:11].[H-].[Na+]>CN(C=O)C.C(Cl)Cl.C([O-])([O-])=O.[Na+].[Na+].O>[CH3:11][O:10][CH2:9][CH2:8][N:3]1[CH:4]=[CH:5][N:6]=[C:2]1[CH3:1] |f:2.3,6.7.8|
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Name
|
|
Quantity
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1 g
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Type
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reactant
|
Smiles
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CC=1NC=CN1
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Name
|
|
Quantity
|
1.34 mL
|
Type
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reactant
|
Smiles
|
ClCCOC
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Name
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|
Quantity
|
0.49 g
|
Type
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reactant
|
Smiles
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[H-].[Na+]
|
Name
|
|
Quantity
|
15 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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heated to 80° C. under microwave conditions for 1 hr
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Duration
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1 h
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Type
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EXTRACTION
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Details
|
The aqueous layer was re-extracted with DCM several times
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Type
|
CUSTOM
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Details
|
The residue was purified by reverse phase chromatography (C18, 100% water)
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Name
|
|
Type
|
product
|
Smiles
|
COCCN1C(=NC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.13 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |